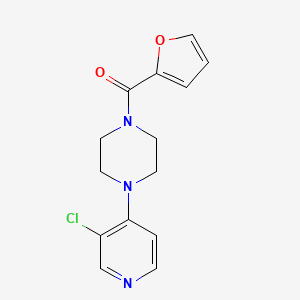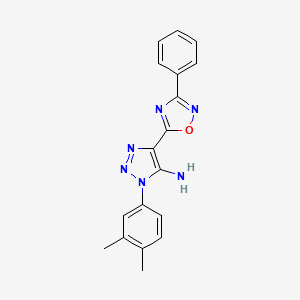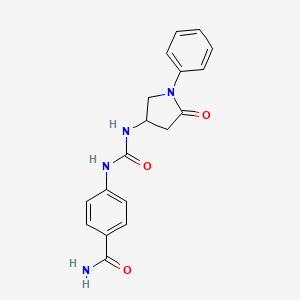![molecular formula C9H17NO4 B2628246 Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate CAS No. 1431847-69-6](/img/structure/B2628246.png)
Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate is a chemical compound that is part of the ester family . Esters are known for their diverse applications, including drug development, organic synthesis, and catalysis. They generally have pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .
Molecular Structure Analysis
The molecular structure of Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate is represented by the linear formula C11H19NO5 . The molecular weight of this compound is 245.278 .Applications De Recherche Scientifique
Anticancer Applications
One prominent application of related compounds is in the development of anticancer agents. Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate derivatives have been identified as potential anticancer agents capable of overcoming multiple drug resistance in cancer cells. These compounds have shown low micromolar cytotoxicity against a wide range of hematologic and solid tumor cells, with particular effectiveness in selectively killing drug-resistant cancer cells over parent cancer cells. This selectivity is attributed to the induction of apoptosis in tumor cells, highlighting the promise of these compounds in treating cancers with multiple drug resistance (Das et al., 2009).
Polymorphism in Pharmaceutical Compounds
Research on polymorphism, particularly in pharmaceutical compounds, is crucial for understanding the physical and chemical properties of drugs. A study of polymorphic forms of a closely related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, used spectroscopic and diffractometric techniques to characterize the subtle structural differences between the polymorphs. This research aids in the analytical and physical characterization of pharmaceutical compounds, impacting their development and application (Vogt et al., 2013).
Chemical Synthesis and Characterization
The synthesis and characterization of novel compounds are central to chemical research. For example, ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate derivatives were synthesized through a sequential one-pot, three-component reaction. This process highlights the importance of atom economical synthesis routes in producing densely functionalized 4H-chromene derivatives, which hold medicinal promise (Boominathan et al., 2011).
Solubility and Solution Thermodynamics
Understanding the solubility and solution thermodynamics of chemical compounds is vital for their purification and theoretical studies. A study on the solubility of ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)-2-thiophenecarboxylate in various organic solvents provided essential data for its purification process. The research detailed the solubility values in different solvents and explored thermodynamic models, offering fundamental data for the crystallization process of such compounds (Han et al., 2016).
Antitumor Activity
Another significant application area is the synthesis and evaluation of compounds for their antitumor activity. Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was synthesized and showed distinct inhibition of the proliferation of certain cancer cell lines, underscoring the potential of such compounds in cancer treatment (Liu et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-4-13-8(11)6-10-7(3)9(12)14-5-2/h7,10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBDNCRATXAUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)formamido]propanamide](/img/structure/B2628169.png)

![2-Chloro-N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]acetamide](/img/structure/B2628172.png)
![6-(4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2628173.png)
![(2E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2628174.png)
![2-[(3R,4S)-3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2628177.png)
![4-Methoxy-2-{[(4-methylphenyl)sulfonyl]methyl}-1-nitrobenzene](/img/structure/B2628179.png)
![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2628180.png)


![Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate](/img/structure/B2628184.png)
